N-(Oxiran-2-ylmethyl)acetamide
Description
N-(Oxiran-2-ylmethyl)acetamide is an acetamide derivative characterized by an oxirane (epoxide) ring attached to the acetamide moiety via a methylene bridge. This compound is notable for its reactive epoxide group, which confers unique chemical properties, including susceptibility to nucleophilic attack and participation in ring-opening reactions. It serves as a key intermediate in synthesizing biologically active molecules, such as cryptochrome stabilizers like KL033, which modulate circadian clock proteins . The compound’s structure (C₆H₉NO₂) combines the hydrogen-bonding capacity of the acetamide group with the electrophilic nature of the epoxide, making it versatile for pharmaceutical applications.
Properties
IUPAC Name |
N-(oxiran-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVZPMDLRPWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308217 | |
| Record name | N-(2-Oxiranylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224323-49-3 | |
| Record name | N-(2-Oxiranylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224323-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Oxiranylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epichlorohydrin Route: One common method involves the reaction of epichlorohydrin with acetamide under basic conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of an appropriate halide precursor with acetamide.
Industrial Production Methods: Industrial production of N-(Oxiran-2-ylmethyl)acetamide often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Oxiran-2-ylmethyl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or peracids.
Substitution: The epoxide ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, alcohols, solvents like DMF, and bases like potassium carbonate.
Major Products:
Oxidation: Diols, oxidized derivatives.
Reduction: Alcohols, amines.
Substitution: Substituted amides, alcohols, thiols.
Scientific Research Applications
Chemistry: N-(Oxiran-2-ylmethyl)acetamide is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and amides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and amidases .
Medicine: It can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals with antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants, emulsifiers, and polymer additives. Its unique reactivity makes it valuable for creating functional materials .
Mechanism of Action
The mechanism of action of N-(Oxiran-2-ylmethyl)acetamide involves the reactivity of its epoxide ring and amide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various intermediates. These intermediates can further react with other molecules, resulting in the formation of new chemical bonds .
Molecular Targets and Pathways:
Epoxide Hydrolases: Enzymes that catalyze the hydrolysis of epoxides to diols.
Amidases: Enzymes that catalyze the hydrolysis of amides to carboxylic acids and amines.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Pharmacological Profiles
- Milacemide/Safinamide: Selective MAO-B inhibitors (IC₅₀ values in nanomolar range) . Triazole-benzothiazole acetamides: Dual AChE/BChE inhibition (IC₅₀ ~5–20 μM) .
Antimicrobial Activity :
Physicochemical Properties
Reactivity :
Lipophilicity :
- Thiophene and chlorophenyl substituents increase logP values, enhancing membrane permeability compared to the polar oxirane group .
Biological Activity
N-(Oxiran-2-ylmethyl)acetamide, also known as (R)-N-(oxiran-2-ylmethyl)acetamide, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features an oxirane ring (epoxide) linked to an acetamide group. The synthesis typically involves the reaction of epichlorohydrin with acetamide under basic conditions, resulting in the formation of the desired compound. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar oxirane structures showed enhanced cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through interactions with key proteins involved in cancer progression .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Protein Binding : The oxirane moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Cellular Uptake : The small size and polar nature of the compound may facilitate cellular uptake, enhancing its bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Studies : In vitro studies revealed that derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines. For example, a derivative showed better cytotoxicity than standard chemotherapeutics like bleomycin .
- Antiviral Efficacy : Compounds structurally related to this compound were evaluated for their antiviral properties against TMV, showing promising results that warrant further investigation into similar oxirane-containing compounds .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications to the oxirane ring can significantly influence biological activity. For instance, introducing different substituents on the nitrogen atom or modifying the epoxide structure can enhance or diminish activity .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
